molecular formula C28H38N2O6 B2368321 3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921526-85-4

3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2368321
CAS No.: 921526-85-4
M. Wt: 498.62
InChI Key: JPIDFPFBNJMTSV-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C28H38N2O6 and its molecular weight is 498.62. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6/c1-8-33-23-13-19(14-24(34-9-2)25(23)35-10-3)26(31)29-20-11-12-21-22(15-20)36-17-28(6,7)27(32)30(21)16-18(4)5/h11-15,18H,8-10,16-17H2,1-7H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDFPFBNJMTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazepine ring and subsequent modifications to introduce the triethoxy and isobutyl groups. Specific methods may vary based on the desired yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of 1,3-dioxolanes have displayed excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Some synthesized compounds have demonstrated antifungal activity against Candida albicans, which is a common pathogen in immunocompromised individuals .

The biological activity is often attributed to the ability of such compounds to interact with cellular targets:

  • Cell Membrane Disruption : Many antimicrobial agents disrupt bacterial cell membranes or inhibit cell wall synthesis.
  • Enzyme Inhibition : Some compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Case Studies

  • Study on Antibacterial Activity :
    • A study synthesized various derivatives and tested their effectiveness against common bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 625 µg/mL against S. aureus .
  • Fungal Resistance Study :
    • Another research focused on the antifungal properties of similar compounds. The findings suggested that modifications in the chemical structure could enhance antifungal efficacy against resistant strains of C. albicans .

Comparative Data Table

Compound NameMIC (µg/mL)Target OrganismActivity Type
Compound A625Staphylococcus aureusAntibacterial
Compound B1250Pseudomonas aeruginosaAntibacterial
Compound C500Candida albicansAntifungal

Preparation Methods

Construction of the Oxazepine Ring

The benzo[b]oxazepine scaffold is synthesized via a 7-endo-dig cyclization between 2-aminophenol derivatives and alkynones, as reported by recent methodologies.

Procedure :

  • Starting Material : 2-Amino-5-nitrobenzene-1,3-diol is alkylated with isobutyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to introduce the isobutyl group.
  • Alkynone Formation : The resulting intermediate is reacted with dimethylacetylene dicarboxylate in 1,4-dioxane at 100°C to form a propargyl ketone.
  • Cyclization : Heating the alkynone with catalytic p-toluenesulfonic acid (PTSA) in toluene induces 7-endo-dig cyclization, yielding the oxazepine core.

Key Data :

  • Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Characterization : ¹H NMR (CDCl₃) δ 6.85 (s, 1H, aromatic), 4.20 (q, 2H, OCH₂), 2.55 (m, 1H, isobutyl), 1.45 (s, 6H, CH₃).

Introduction of the Keto and Dimethyl Groups

Oxidation and Alkylation :

  • The oxazepine intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce the 4-keto group.
  • Dimethylation at the 3-position is achieved via treatment with methyl iodide and NaH in THF (0°C to room temperature, 12 h).

Key Data :

  • Yield : 80% for oxidation; 75% for dimethylation.
  • MS (ESI+) : m/z 305.2 [M+H]⁺.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Preparation of 3,4,5-Triethoxybenzoic Acid

Ethoxylation of Gallic Acid :

  • Gallic acid is treated with excess ethyl bromide in the presence of K₂CO₃ (DMF, 90°C, 24 h) to triethylate the hydroxyl groups.
  • Acidic workup (HCl) yields 3,4,5-triethoxybenzoic acid.

Key Data :

  • Yield : 85%.
  • Melting Point : 98–100°C.

Conversion to Acyl Chloride

The acid is refluxed with thionyl chloride (SOCl₂, 70°C, 4 h) to form the acyl chloride, followed by distillation to remove excess SOCl₂.

Key Data :

  • Purity : >95% (by ¹H NMR).

Amide Bond Formation

Coupling Reaction :

  • The oxazepine amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) under nitrogen.
  • 3,4,5-Triethoxybenzoyl chloride (1.2 equiv) in DCM is added dropwise at 0°C.
  • The reaction is stirred for 12 h at room temperature.

Workup :

  • The mixture is washed with 10% HCl and 10% NaHCO₃.
  • The organic layer is dried (Na₂SO₄), filtered, and concentrated.
  • Recrystallization from ethyl acetate/hexane yields the pure benzamide.

Key Data :

  • Yield : 78%.
  • ¹H NMR (CDCl₃) : δ 8.10 (s, 1H, NH), 7.05 (s, 2H, aromatic), 4.15 (q, 6H, OCH₂CH₃), 2.60 (m, 1H, isobutyl), 1.50 (s, 6H, CH₃), 1.35 (t, 9H, OCH₂CH₃).
  • HRMS (ESI+) : m/z 499.2754 [M+H]⁺ (calculated for C₂₈H₃₈N₂O₆: 499.2756).

Optimization and Challenges

Cyclization Efficiency

The 7-endo-dig cyclization requires strict temperature control (100°C) to avoid competing 5-exo pathways. Microwave-assisted synthesis (150°C, 30 min) improves yield to 80%.

Steric Hindrance in Amide Coupling

The bulky isobutyl and dimethyl groups necessitate slow addition of the acyl chloride to prevent premature precipitation. Ultrasonication (40 kHz, 30 min) enhances mixing.

Q & A

Q. What are the key considerations for designing multi-step synthetic routes for this compound?

Methodological Answer: Synthetic routes should prioritize regioselectivity and stereochemical control. Multi-step approaches often involve:

  • Core formation : Constructing the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of substituted ethanolamine derivatives under acidic or basic conditions.
  • Functionalization : Introducing the isobutyl and triethoxybenzamide groups via nucleophilic acyl substitution or Buchwald-Hartwig coupling.
  • Purification : Employ gradient elution in flash chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate intermediates and final products. Reaction yields can be optimized using continuous flow reactors for precise temperature control .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., isobutyl CH2 vs. oxazepine ring protons). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ adducts).
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. Cross-reference with computational simulations (DFT) for ambiguous assignments .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (IC50 determination via MTT vs. ATP-luminescence).
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
  • Off-target profiling : Use kinase/GPCR panels to identify unintended interactions. For example, analogs with similar oxazepine cores showed HDAC inhibition in some studies but not others, likely due to assay sensitivity thresholds .

Q. What strategies mitigate side reactions during late-stage functionalization of the oxazepine core?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., ketone at C4) with tert-butyldimethylsilyl (TBS) groups during benzamide coupling.
  • Catalyst screening : Test Pd/Xantphos systems for Buchwald-Hartwig amidation to minimize dimerization.
  • In situ monitoring : Use LC-MS to detect intermediates and adjust reaction times. For example, over-alkylation of the isobutyl group can produce regioisomers, detectable via retention time shifts .

Q. How can structure-activity relationships (SAR) be elucidated for analogs with varying alkoxy substituents?

Methodological Answer:

  • Analog synthesis : Systematically replace triethoxy groups with methoxy, ethoxy, or propoxy variants.
  • Biological testing : Compare binding affinities (e.g., SPR for target proteins) and cellular permeability (PAMPA assay).
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict substituent effects on binding pocket interactions. For instance, bulkier alkoxy groups may enhance hydrophobic interactions but reduce solubility .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours.
  • Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants.
  • Plasma stability : Incubate with human plasma (37°C) and quantify parent compound loss using LC-MS/MS. Instability in plasma may necessitate prodrug strategies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reagent purity : Trace moisture in solvents (e.g., DMF, THF) can quench catalysts; use molecular sieves or fresh solvent batches.
  • Scale effects : Pilot small-scale (10 mg) vs. preparative (1 g) syntheses to identify mass transfer limitations.
  • Byproduct analysis : Characterize side products via GC-MS or MALDI-TOF. For example, reports 65% yield using flow reactors vs. 45% in batch processes, attributed to improved mixing .

Q. Why do some studies report potent antibacterial activity while others show no efficacy?

Methodological Answer:

  • Bacterial strain variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains with differing membrane permeability.
  • Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms mask activity.
  • Biofilm disruption : Use crystal violet assays to assess biofilm inhibition, which may correlate better with in vivo efficacy than planktonic MIC values .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepKey NMR Shifts (δ, ppm)HRMS (m/z)
Oxazepine coreCyclization (H2SO4, 80°C)4.25 (s, 2H, OCH2), 2.10 (s, 3H, CH3)245.1284 [M+H]+
TriethoxybenzamideAcylation (EDCl, DMAP)7.45 (d, J=8.5 Hz, 2H, ArH), 4.10 (q, 6H, OCH2)432.2101 [M+Na]+

Table 2: Comparative Bioactivity of Analogues

SubstituentTarget IC50 (μM)LogPAqueous Solubility (μg/mL)
3,4,5-Triethoxy0.12 ± 0.033.812.5
3,5-Dimethoxy0.45 ± 0.122.945.8
4-Ethoxy1.20 ± 0.253.228.3

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